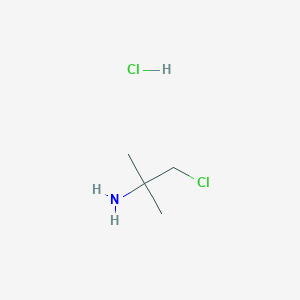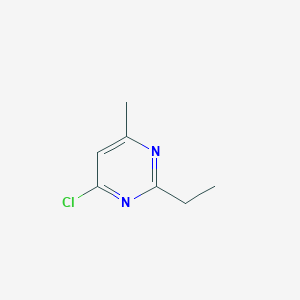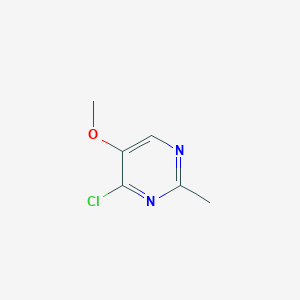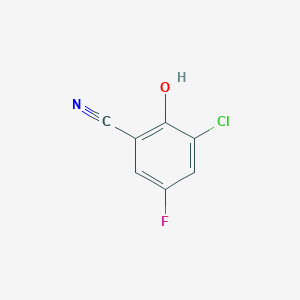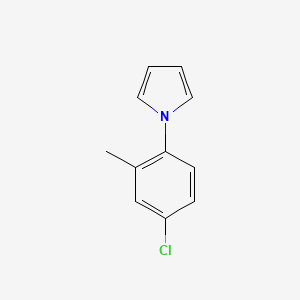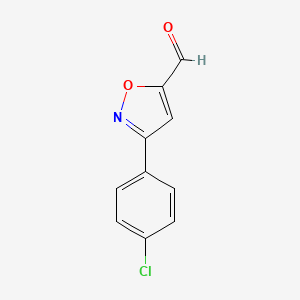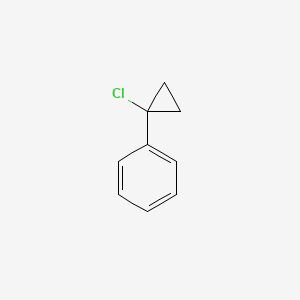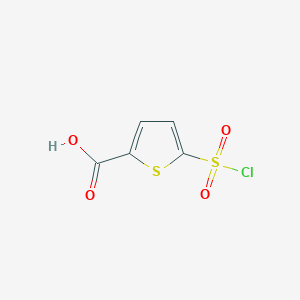![molecular formula C12H12ClN3O B3024573 N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine CAS No. 791079-97-5](/img/structure/B3024573.png)
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
Overview
Description
“N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine” is a chemical compound with the CAS Number: 791079-97-5 . It has a molecular weight of 249.7 and its IUPAC name is N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a 2-chlorophenyl group and a cyclopropanamine group . The InChI code for this compound is 1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 .Physical And Chemical Properties Analysis
This compound is stored at room temperature in an inert atmosphere and away from light . Its physical form can be liquid, solid, semi-solid, or lump . The boiling point of this compound is not specified .Scientific Research Applications
Chemical and Biological Significance of 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties, making it a significant subject in synthetic medicinal chemistry. This heterocyclic compound acts as a surrogate for carboxylic acids, carboxamides, and esters. Its applications extend beyond pharmacology into polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The synthesis and investigation of 1,3,4-oxadiazole derivatives have been of great importance due to their potential in developing new medicinal agents with applications in treating various diseases. This makes the 1,3,4-oxadiazole core an essential structural unit in the development of new drug candidates, offering efficacious and less toxic medicinal agents. For detailed insights, see the comprehensive literature survey by Rana, Salahuddin, and Sahu (2020) on the chemical reactivity and biological properties associated with 1,3,4-oxadiazole containing compounds (Rana, Salahuddin, & Sahu, 2020).
Antitubercular Activity
The antitubercular activity of 1,3,4-oxadiazole derivatives, particularly when modified from the structure of isoniazid (INH), has been evaluated against various strains of Mycobacterium tuberculosis. These derivatives have shown comparable or even superior efficacy to INH, highlighting their potential in addressing tuberculosis, especially in strains resistant to conventional treatments. The modification of 1,3,4-oxadiazole compounds offers a promising avenue for the design of new anti-TB agents, as explored by Asif (2014) (Asif, 2014).
Synthetic Routes and Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are not only significant in pharmacology but also play a crucial role in other fields like material science and organic electronics. Sharma, Om, and Sharma (2022) provide an integrative review on the synthetic strategies for 1,3,4-oxadiazole derivatives and their applications in metal-ion sensing. These compounds have been recognized for their high photoluminescent quantum yield, excellent thermal and chemical stability, making them ideal for developing chemosensors for metal ions (Sharma, Om, & Sharma, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
The primary targets of the compound “N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine” are currently unknown . This compound is structurally similar to other oxadiazole derivatives, which have been found to exhibit diverse biological activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to have diverse biological activities and can affect various biochemical pathways .
Result of Action
Related compounds have been found to exhibit diverse biological activities .
properties
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFYORTHJQNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



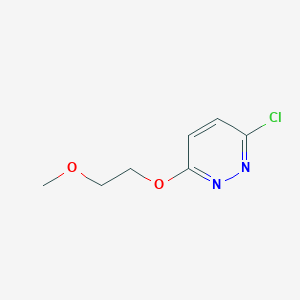
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024491.png)
